5-(2,2-Dimethylpropyl)nonan-5-ol
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Overview
Description
5-(2,2-Dimethylpropyl)nonan-5-ol is an organic compound with the molecular formula C14H30O. It is a type of alcohol characterized by a nonane backbone with a hydroxyl group (-OH) attached to the fifth carbon, and a 2,2-dimethylpropyl group attached to the same carbon. This compound is also known by its IUPAC name, 5-(2,2-dimethylpropyl)-5-nonanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethylpropyl)nonan-5-ol typically involves the alkylation of nonan-5-ol with 2,2-dimethylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Dimethylpropyl)nonan-5-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-(2,2-Dimethylpropyl)nonan-5-one or 5-(2,2-Dimethylpropyl)nonanoic acid.
Reduction: 5-(2,2-Dimethylpropyl)nonane.
Substitution: 5-(2,2-Dimethylpropyl)nonyl chloride.
Scientific Research Applications
5-(2,2-Dimethylpropyl)nonan-5-ol has various applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)nonan-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
5-Nonanol: Similar structure but lacks the 2,2-dimethylpropyl group.
5-(2,2-Dimethylpropyl)nonane: Similar structure but lacks the hydroxyl group.
Uniqueness
5-(2,2-Dimethylpropyl)nonan-5-ol is unique due to the presence of both the hydroxyl group and the bulky 2,2-dimethylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
5340-38-5 |
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Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)nonan-5-ol |
InChI |
InChI=1S/C14H30O/c1-6-8-10-14(15,11-9-7-2)12-13(3,4)5/h15H,6-12H2,1-5H3 |
InChI Key |
SUCPTJIDWIPYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CC(C)(C)C)O |
Origin of Product |
United States |
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